molecular formula C15H9Br4N B14460867 1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole CAS No. 66294-06-2

1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole

Cat. No.: B14460867
CAS No.: 66294-06-2
M. Wt: 522.9 g/mol
InChI Key: GFJOLGDLOHCSBS-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrabromo-9-(prop-2-en-1-yl)-9H-carbazole is a high-purity chemical intermediate designed for advanced research and development. Its tetra-brominated carbazole core serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions, enabling the construction of extended π-conjugated systems critical for modern materials science . This compound is structurally characterized by a nearly planar tricyclic system and is known to form specific halogen-halogen contacts in the solid state, which can influence material packing and properties . In the field of organic electronics, this compound and its derivatives are key precursors for creating materials used in electrochromic devices (ECDs) and organic light-emitting diodes (OLEDs) due to their excellent charge-transport properties and high thermal stability . Researchers also utilize the carbazole scaffold to develop novel pharmacologically active molecules. Carbazole derivatives demonstrate a wide spectrum of biological activities, including notable antitumor potential, often by disrupting mitochondrial homeostasis and inducing apoptosis in cancer cells . The 1,3,6,8-tetrabromination pattern allows for precise and symmetrical functionalization, making this reagent a valuable starting point for synthesizing star-shaped ligands for Metal-Organic Frameworks (MOFs) and other porous organic materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

66294-06-2

Molecular Formula

C15H9Br4N

Molecular Weight

522.9 g/mol

IUPAC Name

1,3,6,8-tetrabromo-9-prop-2-enylcarbazole

InChI

InChI=1S/C15H9Br4N/c1-2-3-20-14-10(4-8(16)6-12(14)18)11-5-9(17)7-13(19)15(11)20/h2,4-7H,1,3H2

InChI Key

GFJOLGDLOHCSBS-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br

Origin of Product

United States

Preparation Methods

Bromination Agents and Conditions

Two primary brominating agents are used:

  • Molecular bromine (Br₂) : A traditional but highly reactive agent requiring strict temperature control.
  • N-Bromosuccinimide (NBS) : A milder alternative that improves regioselectivity, particularly in polar aprotic solvents like dimethylformamide (DMF).

Table 1: Comparison of Bromination Methods

Brominating Agent Solvent Catalyst Temperature Time Yield Regioselectivity
Br₂ CCl₄ FeCl₃ Reflux 6–8 h 60–70% Moderate
NBS DMF None 60°C 24 h 76% High

Source demonstrates that NBS in DMF at 60°C for 24 hours achieves 76% yield with high regioselectivity, as confirmed by ¹H NMR and X-ray crystallography. The absence of a Lewis acid catalyst simplifies purification, as side products like FeBr₃ are avoided.

Mechanistic Insights

Bromination proceeds via electrophilic aromatic substitution (EAS). The carbazole’s electron-rich aromatic rings direct bromine to the para and meta positions relative to the nitrogen atom. NBS’s controlled release of bromine radicals minimizes over-bromination, ensuring selectivity for the 1,3,6,8-positions.

Introduction of the Allyl Group

After bromination, the 9-position nitrogen is alkylated with a prop-2-en-1-yl (allyl) group. This step demands precision to avoid polymerization of the allyl moiety.

Alkylation Strategies

Alkylation is typically performed using allyl bromide in the presence of a base to deprotonate the carbazole nitrogen. Common bases include potassium carbonate (K₂CO₃) and phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Table 2: Alkylation Reaction Conditions

Alkylating Agent Solvent Base Catalyst Temperature Time Yield
Allyl bromide DMF K₂CO₃ TBAB 45–60°C 3–6 h 65–75%
Allyl bromide DMPU K₂CO₃ CuI 80°C 24 h 58%

Source reports a 58% yield using DMPU (a high-boiling polar aprotic solvent) and CuI as a catalyst, though this method is less efficient than DMF-based systems. The use of TBAB in DMF enhances reaction rates by facilitating phase transfer.

Challenges in Allylation

  • Polymerization Risk : Allyl bromide’s tendency to polymerize under basic conditions necessitates controlled temperatures (<60°C) and inert atmospheres.
  • Steric Hindrance : The tetrabrominated carbazole core’s bulkiness slows alkylation, requiring prolonged reaction times.

Sequential vs. Convergent Synthesis

Two synthetic routes are viable:

  • Sequential Approach : Bromination followed by alkylation (as described above).
  • Convergent Approach : Pre-functionalization of carbazole with the allyl group prior to bromination.

Table 3: Route Comparison

Route Advantages Disadvantages Overall Yield
Sequential Simpler purification steps Risk of deallylation during bromination 50–60%
Convergent Avoids bromination of allyl group Lower bromination regioselectivity 40–50%

The sequential method is preferred industrially due to higher yields and fewer side reactions.

Purification and Characterization

Crystallization Techniques

Purification is achieved via crystallization from mixed solvents (e.g., isopropanol/DMF, 5:1 v/v). This removes unreacted starting materials and oligomeric byproducts.

Analytical Validation

  • ¹H/¹³C NMR : Confirms bromine and allyl group positions. For example, the allyl group’s vinyl protons appear as a quartet at δ 5.10 ppm.
  • X-ray Crystallography : Resolves bond lengths and angles, verifying the tetrabromo-allyl structure.

Industrial-Scale Considerations

Large-scale production requires:

  • Continuous Flow Reactors : To manage exothermic bromination steps.
  • Solvent Recycling : DMF and DMPU are recovered via distillation.
  • Quality Control : In-line NMR and HPLC ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms or reduce double bonds in the prop-2-EN-1-YL group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological processes and as a probe in biochemical assays.

    Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties can influence the performance of organic electronic devices.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The allyl group in the target compound provides a reactive site for polymerization or further modifications, unlike saturated alkyl chains (butyl, ethyl) .
  • Bromination Pattern : All tetrabromo derivatives share high reactivity for Suzuki or Ullmann couplings, but substituents at the 9-position influence solubility and crystallinity. For example, the unsubstituted 1,3,6,8-tetrabromocarbazole has low solubility in common solvents, complicating purification .

Physicochemical Properties

  • Melting Points : The unsubstituted 1,3,6,8-tetrabromocarbazole has a high melting point (227–231°C) due to strong intermolecular halogen bonding. Alkyl-substituted derivatives (e.g., butyl, ethyl) likely exhibit lower melting points owing to disrupted crystal packing .
  • Solubility : Allyl and longer alkyl chains (e.g., octyl in ) enhance solubility in organic solvents (e.g., THF, DCM) compared to unsubstituted tetrabromocarbazole, which is poorly soluble .

Challenges and Limitations

  • Purification Issues : Bulky substituents (e.g., tert-butyl) or low solubility (e.g., unsubstituted tetrabromocarbazole) complicate purification, requiring specialized techniques like flash chromatography .
  • Synthetic Complexity : Introducing the allyl group demands precise control to avoid side reactions (e.g., polymerization during alkylation) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,6,8-Tetrabromo-9-(prop-2-en-1-yl)-9H-carbazole, and how can regioselectivity be ensured during bromination?

  • Methodology :

  • Step 1 : Start with 9H-carbazole. Introduce the propenyl group via N-alkylation using allyl bromide in a polar aprotic solvent (e.g., DMF) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) at 45–60°C for 3–6 hours .
  • Step 2 : Brominate the alkylated carbazole using excess bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux. Use FeCl₃ or AlCl₃ as a Lewis catalyst to direct bromination to the 1,3,6,8 positions .
  • Regioselectivity Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm bromine positions using ¹H/¹³C NMR and X-ray crystallography (e.g., SHELXL refinement) .

Q. How can impurities in the synthesized compound be identified and minimized?

  • Methodology :

  • Purification : Use column chromatography (silica gel, DCM/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the target compound .
  • Impurity Analysis : Employ high-resolution mass spectrometry (HRMS) and HPLC to detect residual solvents, unreacted intermediates, or positional isomers. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the propenyl group (δ 5.0–6.0 ppm for vinyl protons) and bromine substitution patterns (deshielding effects on aromatic protons) .
  • Mass Spectrometry : Perform EI-MS or ESI-MS to verify molecular weight (expected [M]⁺ at m/z ~486–490 for C₁₅H₈Br₄N) .
  • XRD : Single-crystal X-ray diffraction (SHELXL) resolves spatial arrangements of bromine atoms and the propenyl group .

Advanced Research Questions

Q. How does 1,3,6,8-Tetrabromo-9-(prop-2-en-1-yl)-9H-carbazole interact with estrogen receptors (ER) and aryl hydrocarbon receptors (AhR) in endocrine disruption studies?

  • Methodology :

  • In Vitro Assays : Use MCF-7 cell lines to assess ER activation via luciferase reporter assays. For AhR, measure CYP1A1 induction using qRT-PCR .
  • Competitive Binding : Perform fluorescence polarization with fluorescently labeled estradiol (for ER) or TCDD (for AhR) to quantify receptor affinity .
  • Cross-Talk Analysis : Co-treat cells with ER/AhR antagonists (e.g., ICI 182,780 or CH223191) to isolate pathway-specific effects .

Q. What electrochemical properties make this compound suitable for organic semiconductor applications?

  • Methodology :

  • Electropolymerization : Deposit thin films on glassy carbon electrodes using cyclic voltammetry (CV) in acetonitrile/TBAP electrolyte. Monitor oxidation peaks (~1.2–1.5 V vs. Ag/Ag⁺) .
  • Impedance Spectroscopy : Characterize charge transfer resistance (Rct) and capacitance using EIS (frequency range: 10⁵–10⁻² Hz) .
  • Bandgap Calculation : Derive HOMO/LUMO levels via UV-vis spectroscopy and DFT computations (e.g., Gaussian 09 with B3LYP/6-31G*) .

Q. How can computational modeling predict the environmental toxicity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to ERα (PDB: 1A52) or AhR (PDB: 1XGA). Validate with experimental IC₅₀ values .
  • QSAR Models : Train models on brominated carbazole datasets to predict bioaccumulation (log P) and toxicity (LC₅₀) .
  • In Silico Degradation : Simulate photolysis pathways (e.g., EPI Suite) to identify persistent metabolites .

Q. What strategies resolve contradictions in reported bromination patterns for carbazole derivatives?

  • Methodology :

  • Comparative Analysis : Replicate conflicting syntheses (e.g., direct bromination vs. metal-catalyzed routes) and characterize products via XRD to confirm structures .
  • Kinetic Studies : Use in situ Raman spectroscopy to track intermediate formation during bromination .
  • DFT Calculations : Model reaction pathways (e.g., Gibbs free energy barriers) to explain regioselectivity differences .

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